

# Bronopol as a Preservative: A Technical Review for Researchers

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## Compound of Interest

Compound Name: *Bronopol-d4*

Cat. No.: *B12399338*

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An in-depth examination of the chemistry, efficacy, and application of 2-bromo-2-nitropropane-1,3-diol (Bronopol) in scientific research and product development. This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of Bronopol's properties, mechanism of action, and practical considerations for its use as a preservative in pharmaceutical and cosmetic formulations.

## Physicochemical Properties

Bronopol is a white to pale yellow crystalline powder with a faint characteristic odor.<sup>[1]</sup> It is readily soluble in water and other polar solvents, a characteristic that facilitates its incorporation into aqueous formulations.<sup>[2][3]</sup> This high affinity for polar environments helps prevent the loss of the preservative to the oil phase in emulsions.<sup>[1]</sup>

Property	Value	Reference
Chemical Name	2-bromo-2-nitropropane-1,3-diol	[4]
CAS Number	52-51-7	[5]
Molecular Formula	C <sub>3</sub> H <sub>6</sub> BrNO <sub>4</sub>	[4]
Molar Mass	199.99 g/mol	[4]
Melting Point	Approx. 130 °C	[4]
Solubility in Water	Up to 28% w/v at ambient temperature	[4][6]
pH (1% w/v aqueous solution)	5.0 - 7.0	[1]

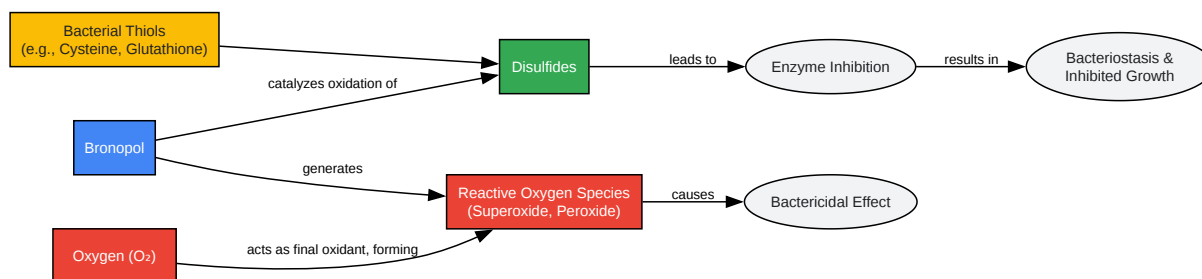
## Antimicrobial Efficacy and Mechanism of Action

Bronopol exhibits broad-spectrum antimicrobial activity, with particularly high efficacy against Gram-negative bacteria, including *Pseudomonas aeruginosa*. [7][8] It is also effective against Gram-positive bacteria, yeasts, and other fungi, though its activity against yeasts and molds is comparatively lower. [1][5]

The antimicrobial mechanism of Bronopol is multifaceted. [2] Under aerobic conditions, it catalyzes the oxidation of essential thiol groups (like those in cysteine) within microbial cells to disulfides, a process that involves the consumption of oxygen. [5][9] This reaction generates reactive oxygen species (ROS), such as superoxide and peroxide, which exert direct bactericidal effects. [2][9] The oxidation of intracellular thiols, such as glutathione, leads to the inhibition of enzyme function and a bacteriostatic period followed by inhibited growth. [5]

Under anoxic conditions, a slower, direct reaction between Bronopol and thiols occurs, leading to the consumption of the preservative and eventual resumption of bacterial growth. [5][9]

## Signaling Pathway: Aerobic Antimicrobial Action of Bronopol



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Caption: Aerobic antimicrobial mechanism of Bronopol.

## Quantitative Data on Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is a key measure of a preservative's effectiveness. The following table summarizes the MIC values of Bronopol against various microorganisms.

Microorganism	MIC (µg/mL)	Reference
Aspergillus niger	3200	[1]
Bacillus subtilis	12.5	[1]
Burkholderia (Pseudomonas) cepacia	25	[1]
Candida albicans	1600	[1]
Escherichia coli	12.5 - 50	[1]
Klebsiella aerogenes	25	[1]
Legionella pneumophila	50	[1]
Penicillium funiculosum	1600	[1]
Proteus mirabilis	25 - 50	[1]
Pseudomonas aeruginosa	12.5 - 50	[1]
Staphylococcus aureus	12.5 - 50	[1]
Staphylococcus epidermidis	50	[1]

## Stability and Degradation

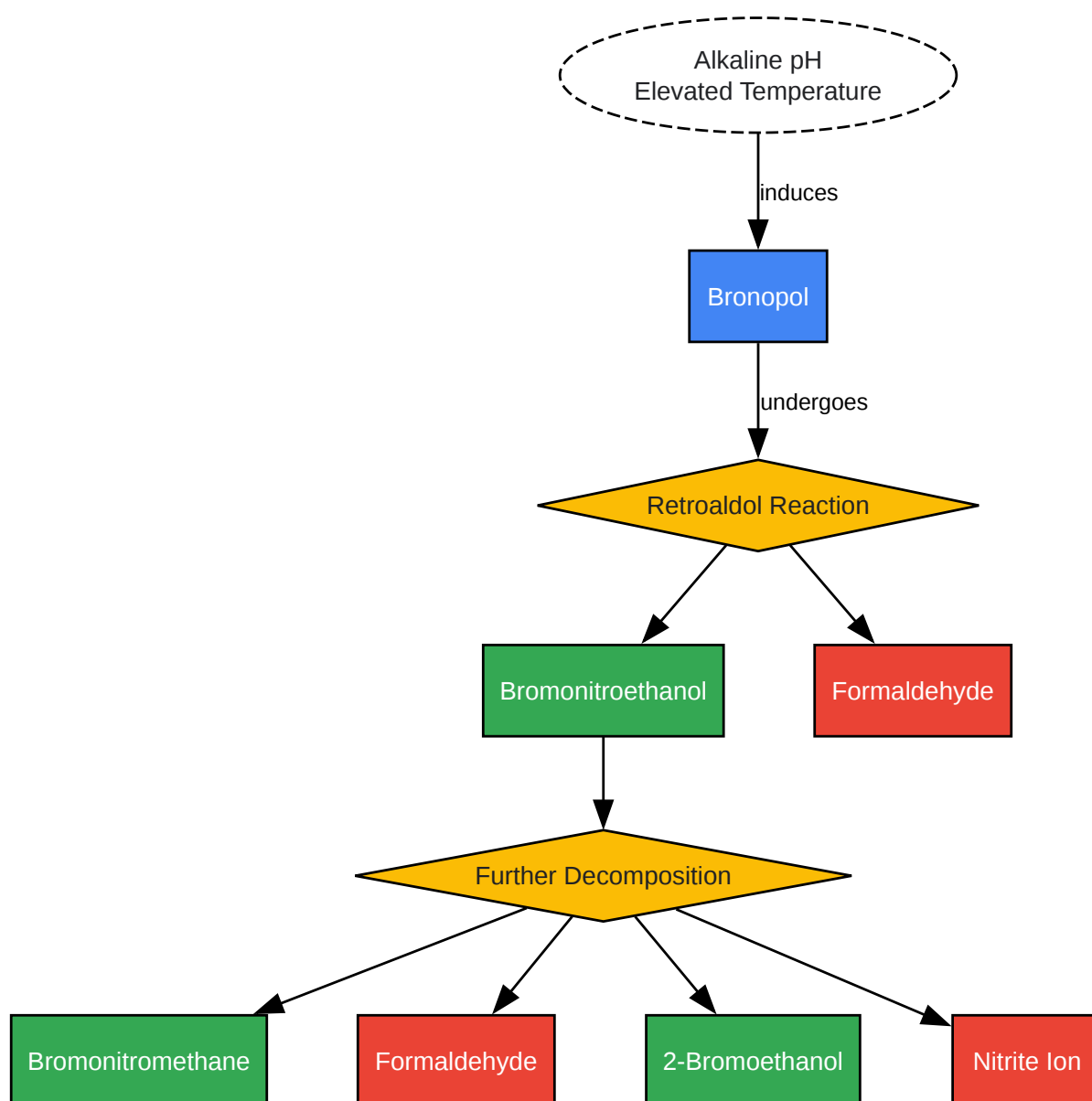
The stability of Bronopol in aqueous solutions is significantly influenced by pH and temperature.[4][6] It is most stable under acidic conditions.[4][6] As the pH and temperature increase, the rate of degradation accelerates.[3][10]

Degradation of Bronopol can lead to the formation of several by-products, including formaldehyde, nitrite ions, bromide ions, bromonitroethanol, and 2-hydroxymethyl-2-nitropropane-1,3-diol.[4][6] It is important to note that the low levels of formaldehyde released are not considered responsible for the primary antimicrobial activity of Bronopol.[4][6]

The half-life of Bronopol in aqueous solutions at different pH values is presented below.

pH	Temperature (°C)	Half-life	Reference
4	20	> 5 years	[11]
6	20	1.5 years	[11]
8	20	2 months	[11]

## Bronopol Degradation Pathway



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Caption: Degradation pathway of Bronopol under alkaline conditions.

## Toxicological Profile

Bronopol has low mammalian toxicity at typical in-use concentrations.[4][8] The following table summarizes key toxicological data for Bronopol.

Test	Species	Value	Reference
Oral LD50	Rat	180 mg/kg	[5]
Dermal LD50	Rat	64 - 160 mg/kg	[5]
Inhalation LD50	Rat	> 5000 mg/m <sup>3</sup>	[5]

While generally considered safe for topical use at approved concentrations, Bronopol can be a skin irritant and has been identified as a contact allergen in some individuals.[2][4] A significant concern with the use of Bronopol is its potential to form nitrosamines in the presence of secondary amines or amides, particularly under alkaline conditions or at elevated temperatures where it decomposes to release nitrite.[4][8]

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is typically employed to determine the MIC of Bronopol against various microorganisms.

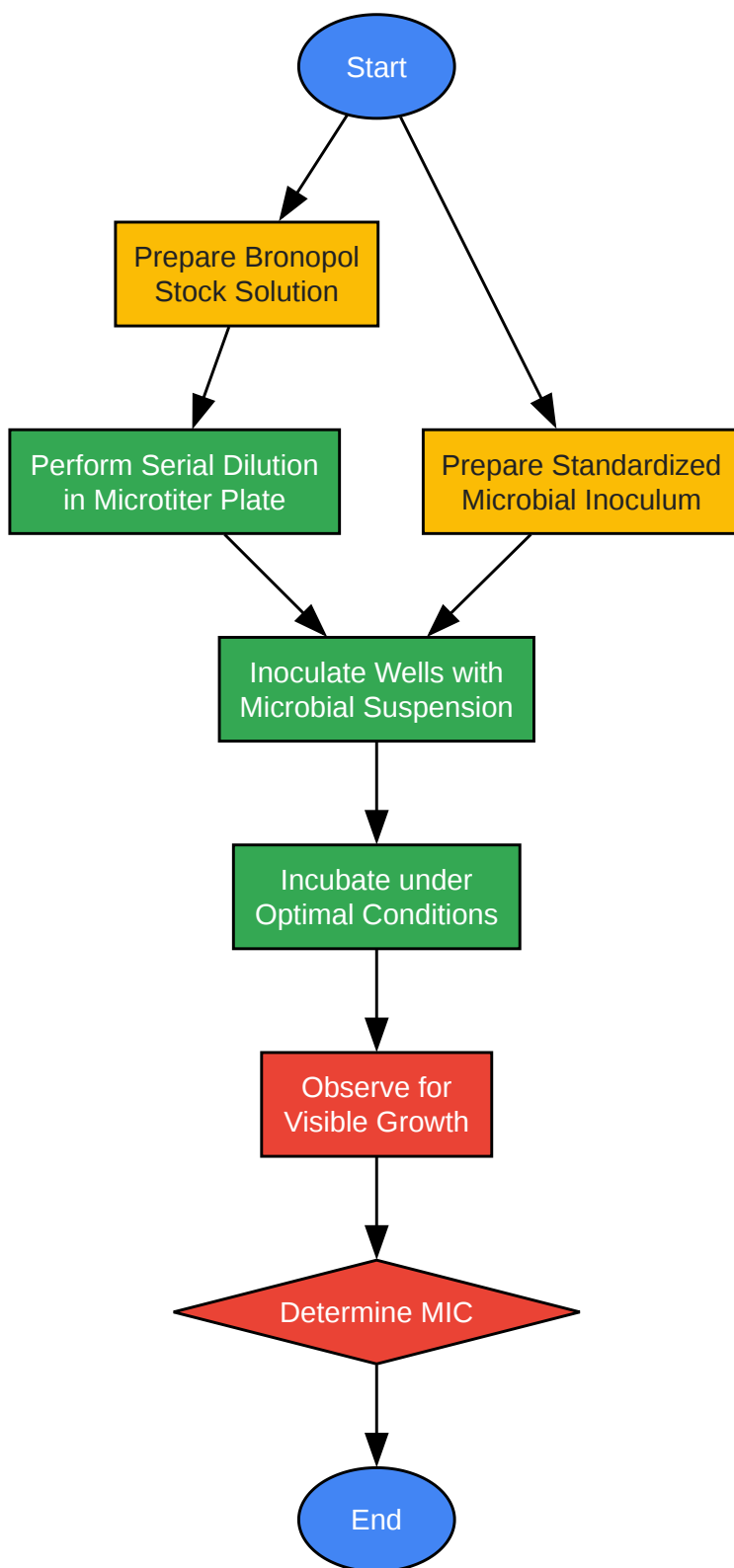
Methodology:

- **Preparation of Bronopol Stock Solution:** A stock solution of Bronopol is prepared in a suitable solvent (e.g., sterile deionized water) at a known concentration.
- **Preparation of Microbial Inoculum:** A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud

Dextrose Broth for fungi) to a specific cell density (typically  $10^5$  to  $10^6$  CFU/mL).

- Serial Dilution: A two-fold serial dilution of the Bronopol stock solution is performed in a 96-well microtiter plate containing the appropriate growth medium.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The microtiter plate is incubated under optimal growth conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 3-5 days for fungi).
- Determination of MIC: The MIC is determined as the lowest concentration of Bronopol that completely inhibits visible growth of the microorganism.

## Experimental Workflow: MIC Determination



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